Sodium 1-ethyl-1H-imidazole-4-sulfinate
Description
Properties
Molecular Formula |
C5H7N2NaO2S |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
sodium;1-ethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-2-7-3-5(6-4-7)10(8)9;/h3-4H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
QCAFIVPDTJRXJK-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C(N=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of sodium 1-ethyl-1H-imidazole-4-sulfinate
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of Sodium 1-ethyl-1H-imidazole-4-sulfinate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document extrapolates from established knowledge of related imidazole and sulfinate compounds to present a scientifically grounded exploration of its chemical structure, a plausible synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures. Furthermore, potential applications are discussed based on the well-documented biological and chemical activities of the imidazole scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this and similar molecules.
Introduction to the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][2] This fundamental structure is a cornerstone in medicinal chemistry, appearing in numerous natural compounds like the amino acid histidine and the neurotransmitter histamine.[3] Its prevalence extends to a wide array of synthetic drugs, including antifungal agents (e.g., ketoconazole), anticancer therapies, and anti-inflammatory medications.[4][5][6] The imidazole moiety's significance stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity for versatile functionalization, which allows for the fine-tuning of biological activity.[1][4]
The subject of this guide, this compound, combines this privileged scaffold with a sulfinate functional group, a known intermediate in organic synthesis and a moiety with its own set of interesting chemical properties.
Chemical Structure and Nomenclature
The chemical structure of this compound consists of a central imidazole ring. An ethyl group is attached to one of the nitrogen atoms (position 1), and a sodium sulfinate group (-SO₂⁻Na⁺) is bonded to a carbon atom at position 4.
| Property | Value |
| IUPAC Name | sodium;1-ethyl-1H-imidazole-4-sulfinate |
| Molecular Formula | C₅H₇N₂NaO₂S |
| Canonical SMILES | CCN1C=NC=C1S(=O)[O-].[Na+] |
| InChI Key | (Predicted) Based on constituent parts |
Structural Diagram:
Caption: .
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be conceptualized in a multi-step process, starting from commercially available 1-ethyl-1H-imidazole. This proposed pathway draws upon established methods for the sulfonation of aromatic rings and the subsequent reduction of sulfonyl chlorides.
Workflow of Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-Ethyl-1H-imidazole-4-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole. Cool the flask to 0-5 °C in an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the cooled 1-ethyl-1H-imidazole with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 1-ethyl-1H-imidazole-4-sulfonyl chloride, should precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 1-ethyl-1H-imidazole-4-sulfonyl chloride in a suitable solvent such as aqueous ethanol.
-
Reduction: Prepare a solution of sodium sulfite in water and add it dropwise to the sulfonyl chloride solution with vigorous stirring.
-
Reaction: Heat the reaction mixture gently (e.g., 40-50 °C) for a few hours to facilitate the reduction.
-
Isolation: After the reaction is complete, cool the mixture. The this compound may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified sodium salt.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 186.18 g/mol | Calculated from the molecular formula C₅H₇N₂NaO₂S. |
| Appearance | White to off-white crystalline solid | Typical for sodium salts of organic acids. |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol). Insoluble in nonpolar organic solvents. | The presence of the sodium salt moiety significantly increases aqueous solubility.[7] |
| pKa of conjugate acid (1-ethyl-1H-imidazole-4-sulfinic acid) | 2-3 | Sulfinic acids are generally acidic, with pKa values in this range. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds.[8][9] The expected spectroscopic data for this compound are as follows:
¹H NMR Spectroscopy (in D₂O):
-
δ 7.5-8.0 ppm (s, 1H): Proton at C2 of the imidazole ring.
-
δ 7.0-7.5 ppm (s, 1H): Proton at C5 of the imidazole ring.
-
δ 4.1-4.3 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.
-
δ 1.4-1.6 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
¹³C NMR Spectroscopy (in D₂O):
-
δ 135-140 ppm: C2 of the imidazole ring.
-
δ 125-130 ppm: C4 of the imidazole ring (attached to the sulfinate group).
-
δ 115-120 ppm: C5 of the imidazole ring.
-
δ 45-50 ppm: Methylene carbon (-CH₂-) of the ethyl group.
-
δ 15-20 ppm: Methyl carbon (-CH₃) of the ethyl group.
Infrared (IR) Spectroscopy (KBr pellet):
-
~3100-3150 cm⁻¹: C-H stretching of the imidazole ring.
-
~2900-3000 cm⁻¹: C-H stretching of the ethyl group.
-
~1600-1650 cm⁻¹: C=N and C=C stretching of the imidazole ring.
-
~1000-1100 cm⁻¹: S=O stretching of the sulfinate group.
Mass Spectrometry (ESI-):
-
m/z: 163.02 (M-Na)⁻ corresponding to the 1-ethyl-1H-imidazole-4-sulfinate anion.
Potential Applications and Future Research Directions
The unique combination of the versatile imidazole core and the sulfinate functional group suggests several potential applications for this compound.
Medicinal Chemistry
-
Antimicrobial and Antifungal Agents: Imidazole derivatives are well-established as potent antifungal drugs that inhibit ergosterol biosynthesis.[6] The introduction of a sulfinate group could modulate the compound's pharmacokinetic properties and potentially lead to novel antimicrobial agents.
-
Anticancer Therapeutics: The imidazole scaffold is present in several anticancer drugs.[1][4] These compounds can act through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways. Further investigation into the antiproliferative activity of this sulfinate derivative is warranted.
-
Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory effects.[2] this compound could be explored for its potential to modulate inflammatory responses.
Organic Synthesis and Materials Science
-
Synthetic Intermediate: Sulfinates are valuable intermediates in organic synthesis, capable of being converted into other sulfur-containing functional groups like sulfones and sulfonamides.[10][11] This compound could serve as a building block for more complex molecules.
-
Coordination Chemistry: The nitrogen atoms of the imidazole ring and the oxygen atoms of the sulfinate group can act as ligands for metal ions, suggesting potential applications in the development of novel coordination complexes with catalytic or material properties.[6]
Safety and Handling
While specific toxicity data for this compound is not available, general laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. For related compounds like 1-ethyl-1H-imidazole, hazards include skin and eye irritation.[12]
Conclusion
This compound represents an intriguing yet underexplored molecule at the intersection of imidazole and sulfinate chemistry. Based on the foundational principles of organic chemistry and the extensive literature on related compounds, this guide has outlined its chemical structure, a viable synthetic approach, and its predicted spectroscopic and physicochemical properties. The potential applications in medicinal chemistry and materials science are promising, warranting further experimental investigation to validate these predictions and unlock the full potential of this and similar imidazole derivatives.
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Retrieved from [Link]
-
Cureus. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Retrieved from [Link]
-
Organic Letters. (2016). A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of imidazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-imidazole. Retrieved from [Link]
-
Preprints.org. (2025). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Retrieved from [Link]
-
ResearchGate. (2023). New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]
-
MDPI. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]
-
University of Baghdad College of Science. (2022). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
-
Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl). Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 10. A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones [organic-chemistry.org]
- 11. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 12. 1-Ethyl-1H-imidazole for synthesis 7098-07-9 [sigmaaldrich.com]
Heteroaryl Sodium Sulfinate Reagents: A Technical Guide for Medicinal Chemistry
Executive Summary
In the high-stakes environment of late-stage functionalization (LSF), Heteroaryl Sodium Sulfinates (often categorized under "Diversinates™" or Langlois-type reagents) have emerged as a superior alternative to traditional sulfonyl chlorides and thiols. These stable, solid reagents resolve two critical bottlenecks in drug discovery: handling instability and limited orthogonal reactivity .
This guide provides a technical deep-dive into utilizing these reagents for installing heteroaryl motifs and sulfonyl pharmacophores directly onto complex drug scaffolds.
Part 1: The Strategic Advantage
The Stability Paradox
Traditional sulfonylating agents like sulfonyl chlorides (R-SO₂Cl) are notoriously hydrolytically unstable and often incompatible with amine-rich libraries. Thiols (R-SH) , while nucleophilic, suffer from oxidative dimerization (disulfide formation) and severe odor issues that complicate process chemistry.
Sodium Sulfinates (R-SO₂Na) bridge this gap by offering:
-
Indefinite Shelf Stability: Non-hygroscopic solids (when pure) that resist hydrolysis.
-
Redox Amphoterism: They can act as nucleophiles (S-alkylation/arylation), electrophiles (under oxidative conditions), or radical precursors (via desulfination).
-
Metabolic Bioisosteres: They enable the rapid installation of sulfones (
), which serve as robust bioisosteres for carbonyls and ethers, modulating lipophilicity ( ) and metabolic clearance ( ).
Comparison of Reagent Classes
| Feature | Sulfonyl Chlorides | Thiols | Sodium Sulfinates |
| Physical State | Liquid/Low-melt Solid | Liquid/Volatile | Crystalline Solid |
| Odor | Acrid/Pungent | Stench | Odorless |
| Hydrolytic Stability | Poor (decomposes to acid) | Good | Excellent |
| Primary Reactivity | Electrophilic | Nucleophilic | Amphiphilic / Radical |
| Atom Economy | Low (HCl byproduct) | High | High |
Part 2: Mechanistic Pathways
The utility of heteroaryl sodium sulfinates lies in their ability to bifurcate into two distinct mechanistic pathways depending on the reaction conditions: Desulfinative (Radical) and Non-Desulfinative (Retentive) .
Pathway Divergence Diagram
Caption: Mechanistic bifurcation of sodium sulfinates. Path A (Desulfinative) generates radicals for C-H functionalization. Path B/C retains the sulfonyl group for sulfone synthesis.
Part 3: Synthesis of Heteroaryl Sodium Sulfinates
While many "Diversinates" are commercially available, custom heteroaryl variants often require in-house synthesis. The Reduction of Sulfonyl Chlorides is the industry standard for scalability and reliability.
Protocol 1: Preparation from Sulfonyl Chlorides
Use this protocol when the corresponding sulfonyl chloride is available or easily synthesized.
Reagents:
-
Heteroaryl Sulfonyl Chloride (1.0 equiv)
-
Sodium Sulfite (
) (2.0 equiv) -
Sodium Bicarbonate (
) (2.0 equiv) -
Water (
)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve
(20 mmol) and (20 mmol) in water (20 mL). Heat to 70°C. -
Addition: Add the Heteroaryl Sulfonyl Chloride (10 mmol) portion-wise over 30 minutes. Note: Rapid addition can cause exotherms and decomposition.
-
Reaction: Stir at 70–80°C for 2–4 hours. Monitor by TLC or LCMS (sulfonyl chloride peak disappearance).
-
Workup (Critical):
-
Cool the solution to room temperature.
-
Evaporation: Remove water in vacuo to obtain a white solid residue.
-
Extraction: Suspend the residue in Ethanol (EtOH) or Methanol (MeOH). The sodium sulfinate is soluble in alcohol, while inorganic salts (
, ) are not. -
Filtration: Filter off the inorganic salts.
-
-
Isolation: Concentrate the alcoholic filtrate to dryness. Recrystallize from EtOH/Et₂O if necessary to yield the pure Sodium Sulfinate salt.
Validation Criteria:
-
1H NMR: Confirm loss of sulfonyl chloride impurity.
-
Solubility: Product should be water-soluble but stable.
Part 4: Applications in Medicinal Chemistry[1][2][3][4][5]
C-H Functionalization (The "Minisci" Approach)
This is the primary application for "Diversinates." It allows the installation of the heteroaryl group onto another drug scaffold via a radical mechanism, typically releasing
Mechanism: The sulfinate is oxidized to a radical, loses
Standard Protocol (Baran/Scripps Method):
-
Substrate: Heterocycle (1.0 equiv) dissolved in DMSO/H₂O (3:1).
-
Reagent: Heteroaryl Sodium Sulfinate (2.0–3.0 equiv).
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv) – Essential to protonate the substrate, activating it for radical attack.
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv) or Ammonium Persulfate.
-
Conditions: Stir at ambient temperature to 50°C for 12–24 hours.
Sulfone Synthesis (Retentive Coupling)
Sulfones are critical pharmacophores (e.g., in COX-2 inhibitors). Sodium sulfinates react with alkyl/aryl halides to form sulfones without the odor of thiols.
Protocol (Pd-Catalyzed Coupling):
-
Reagents: Aryl Halide (Ar-I/Br), Sodium Sulfinate (1.2 equiv).
-
Catalyst:
/ Xantphos. -
Solvent: 1,4-Dioxane, 100°C.
-
Outcome: Formation of
(Sulfone).[1]
Part 5: Troubleshooting & Best Practices (Senior Scientist Insights)
The "Drying" Trap
Sodium sulfinates are often hydrates.
-
Issue: Variable molecular weight due to hydration state affects stoichiometry.
-
Solution: Always dry the reagent under high vacuum at 50°C for 4 hours before use in sensitive transition-metal catalyzed reactions. For Minisci reactions (aqueous media), this is less critical.
Regioselectivity in Minisci Reactions
Radical addition to heterocycles is governed by electronics.
-
Rule of Thumb: Nucleophilic radicals (alkyl) attack electron-deficient positions (e.g., C2 or C4 of pyridine).
-
Heteroaryl Radicals: These are somewhat electrophilic. If the reaction yield is low, consider adding a Lewis Acid (
) to enhance the oxidative decarboxylation/desulfination cycle.
Purification of Sulfinates
If the ethanol extraction (Protocol 1) yields impure material:
-
Counter-ion Exchange: Acidify carefully to form the sulfinic acid (unstable!), extract quickly into organic solvent, and immediately treat with NaOH or NaOMe to re-precipitate the pure salt. Warning: Do not store the free sulfinic acid.
References
-
Baran, P. S., et al. (2012).[2] "A New Reagent for Direct Difluoromethylation."[2] Journal of the American Chemical Society.[2][3][4] Link
-
Willis, M. C. (2013). "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides."[1] Organic Letters. Link
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. Link
-
Reddy, R. J., & Kumari, A. H. (2021).[5] "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds."[5] RSC Advances. Link
-
Sigma-Aldrich. "Baran Diversinates™ User Guide." Merck/Sigma-Aldrich Technical Library. Link
Sources
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- 3. Functionalization of C-H Bonds: The Baran Synthesis of Dihydroxyeudesmane [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
Sodium 1-ethyl-1H-imidazole-4-sulfinate safety data sheet (SDS)
The following technical guide is structured as an advanced Whitepaper/SDS hybrid. It integrates standard safety data with high-level application science, designed specifically for drug discovery chemists utilizing radical C–H functionalization methodologies.
Chemical Identity & Physiochemical Profile[1]
This reagent belongs to a class of sulfinate salts developed to facilitate the "innate" radical functionalization of heterocycles. Unlike traditional cross-coupling reagents (boronic acids, halides), this compound acts as a radical precursor for the direct installation of the 1-ethyl-1H-imidazol-4-yl moiety onto complex drug scaffolds.
| Property | Specification |
| Chemical Name | Sodium 1-ethyl-1H-imidazole-4-sulfinate |
| Common Alias | 1-Ethyl-imidazole-4-sulfinate Na salt; Imidazole Diversinate |
| Molecular Formula | C₅H₇N₂NaO₂S |
| Molecular Weight | 194.18 g/mol |
| Physical State | Solid (Powder) |
| Color | White to pale yellow |
| Solubility | Soluble in Water, DMSO; Sparingly soluble in DCM/Organic solvents |
| Hygroscopicity | Hygroscopic (Absorbs moisture from air) |
| Storage Condition | 2–8°C (Refrigerate); Store under Inert Gas (Argon/Nitrogen) |
Note on CAS: While specific CAS numbers for "Diversinate" analogs vary by supplier (e.g., the 2-methyl analog is CAS 1862107-28-5), this compound is treated under the general hazard profile of Heteroaromatic Sodium Sulfinates .
Hazard Identification & Safety Framework (GHS)
As a research chemical, the toxicological properties have not been fully investigated. However, based on the functional group profile (sulfinate salt) and analogous compounds, the following precautions are mandatory.
GHS Classification[4]
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Precautionary Protocol
| Code | Statement | Operational Action |
| P261 | Avoid breathing dust. | Use a localized fume hood; do not weigh on open bench. |
| P280 | Wear protective gloves/eye protection.[1][2][3][4] | Nitrile gloves (0.11mm min); Safety glasses with side shields. |
| P305+P351 | IF IN EYES: Rinse cautiously.[1][2][3] | Emergency eye wash station must be within 10 seconds of the workspace. |
| P403+P233 | Store in well-ventilated place. Keep container tightly closed. | Reseal immediately after use; tape the cap to prevent moisture ingress. |
Mechanistic Insight: Radical C–H Functionalization[9][10]
The utility of this compound lies in its ability to generate an electrophilic carbon-centered radical via a desulfinylation cascade. This process, often referred to as the Baran Diversinates™ methodology , allows for the direct alkylation of electron-deficient heterocycles (Minisci-type reaction) without pre-functionalization of the substrate.
The Reaction Pathway[3][9][10][11][12][13]
-
Oxidation: The sulfinate anion (
) is oxidized (via TBHP or electrolysis) to a sulfonyl radical ( ). -
Desulfinylation: The sulfonyl radical extrudes
(gas), collapsing into the reactive carbon-centered radical ( ). -
Addition: The radical attacks the most electron-deficient position of the protonated heterocycle (Substrate).
-
Rearomatization: Oxidative deprotonation restores aromaticity, yielding the functionalized product.
Visualization: Mechanistic Cascade
The following diagram illustrates the Single Electron Transfer (SET) pathway governing this reagent's reactivity.
Figure 1: Radical generation and transfer mechanism. The extrusion of SO2 is the thermodynamic driving force.
Experimental Protocol: Standard Operating Procedure (SOP)
Context: This protocol describes the standard biphasic conditions (DCM/Water) using tert-Butyl hydroperoxide (TBHP) as the oxidant. This method is robust for functionalizing pyridines, quinolines, and diazines.
Materials Required[1][3][4][5][7][9][10][12][14][15][16]
-
Reagent: this compound (3.0 equiv)
-
Substrate: Heterocycle (1.0 equiv)
-
Oxidant: TBHP (70% in water, 3.0–5.0 equiv)
-
Solvent: DCM:H₂O (2.5:1 ratio) or DMSO (for solubility issues)
-
Additive: TFA (1.0 equiv) if substrate is not naturally electron-deficient.
Step-by-Step Workflow
-
Setup: To a vial equipped with a stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv) and This compound (1.5 mmol, 3.0 equiv).
-
Solvation: Add DCM (2.5 mL) and Water (1.0 mL).
-
Note: The sulfinate dissolves in the aqueous phase; the substrate in the organic phase. Vigorous stirring is essential for phase transfer.
-
-
Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise at 0°C (ice bath).
-
Reaction: Remove ice bath and stir vigorously at Room Temperature (23°C) for 12–24 hours.
-
Observation: Evolution of gas (SO₂) indicates active radical generation.
-
-
Quench: Dilute with DCM and add saturated aqueous NaHCO₃ (to neutralize any acid generated).
-
Extraction: Extract aqueous layer with DCM (3x). Dry combined organics over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography.
Visualization: Safety & Workup Logic
The following decision tree ensures safe handling of the oxidative waste stream.
Figure 2: Post-reaction safety workflow emphasizing peroxide neutralization.
Stability & Storage Guidelines
Sulfinate salts are metastable. Their shelf-life is significantly reduced by exposure to moisture and heat, which causes disproportionation into sulfones and thiosulfonates.
-
Primary Threat: Oxidative degradation.
-
Storage: Keep in a tightly sealed container at 4°C .
-
Handling: It is recommended to handle the solid quickly in air, but store the bulk bottle under Argon.
-
Signs of Degradation: Clumping or a strong sulfurous odor (mercaptan-like) suggests decomposition.
Emergency Response
| Scenario | Response Protocol |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Sulfinates can irritate the upper respiratory tract.[1] |
| Skin Contact | Brush off loose particles. Wash with soap and copious water.[1][2][3] Sulfinates are generally hydrophilic and wash off easily. |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2][3] Seek medical attention if irritation persists. |
| Spill | Do not dry sweep (dust hazard). Dampen with water or wet-vac. Place in container for disposal. |
References
-
Fundamental Methodology (The "Innert Salt" Chemistry): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[5] Practical C–H functionalization of quinolines with boronic acids. Nature, 492(7427), 95-99.
-
Sulfinate Reagent Scope (Diversinates): Gianatassio, R., et al. (2014). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society, 136(1), 116-119.
-
General Safety for Heterocyclic Compounds: Sigma-Aldrich Safety Data Sheets (General Imidazole Derivatives).
-
Electrochemical Initiation (Alternative Protocol): O'Brien, A. G., et al. (2014). Radical C–H Functionalization of Heteroarenes Under Electrochemical Control. Angewandte Chemie International Edition, 53(44), 11868-11871.
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Novel Imidazole-Based Radical Precursors: A New Frontier in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole core, a privileged scaffold in medicinal chemistry, is gaining significant traction as a versatile platform for the design of novel radical precursors.[1][2] This technical guide provides an in-depth exploration of emerging classes of imidazole-based reagents that are redefining the landscape of radical-mediated organic synthesis. We will move beyond theoretical discussions to provide field-proven insights into the synthesis, mechanisms, and applications of these precursors. This guide is structured to empower researchers and drug development professionals with the practical knowledge required to harness the synthetic potential of imidazole-based radicals, covering N-Heterocyclic Carbene (NHC)-Boryl Radicals, Imidazole-Based Organic Photoredox Catalysts, Imidazole Thiocarbonyl Derivatives, and Imidazole N-Oxides.
Introduction: The Rise of Imidazole in Radical Chemistry
Radical reactions have become indispensable tools in modern organic synthesis, offering unique pathways for bond formation under often mild conditions. The challenge, however, has always been the controlled generation and capture of these highly reactive intermediates. Imidazole derivatives have emerged as a robust solution, offering tunable electronic and steric properties that allow for the design of precursors with predictable reactivity and enhanced stability.[3] Their derivatives are integral to numerous biochemical processes and exhibit a wide array of biological activities, making them highly relevant scaffolds in drug discovery.[4][5][6] This guide delves into four principal classes of these precursors, elucidating the causality behind their design and the self-validating systems of their reaction protocols.
N-Heterocyclic Carbene (NHC)-Boryl Radicals: Versatile Reagents for Borylation and Beyond
NHC-boranes have recently been recognized as exceptional precursors for generating boron-centered radicals, which can participate in a diverse array of visible-light-induced borylation reactions.[7] The stability imparted by the NHC framework allows for controlled radical generation, opening new avenues for constructing complex organoboron compounds, which are themselves vital synthetic intermediates.[8]
Mechanism of Radical Generation and Catalysis
The generation of an NHC-boryl radical typically proceeds via a hydrogen atom abstraction (HAT) from the parent NHC-borane complex (e.g., NHC-BH₃) using a radical initiator, or through a single-electron transfer (SET) process in photoredox catalysis.[8][9] Once formed, the NHC-boryl radical is a potent catalytic species. In the example of a [3+2] cycloaddition, the boryl radical adds to a vinylcyclopropane, initiating a cascade of events including cyclopropane ring-opening, intermolecular addition, and cyclization, before regenerating the catalyst through radical elimination.[10]
Visualization: Catalytic Cycle of NHC-Boryl Radical-Mediated Cycloaddition
Caption: Catalytic cycle for NHC-boryl radical-catalyzed [3+2] cycloaddition.[10]
Experimental Protocol: Radical [3+2] Cycloaddition
This protocol is adapted from a reported benzimidazolium-based NHC-boryl radical-catalyzed reaction.[10]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the vinylcyclopropane substrate (1.0 equiv.), the alkene substrate (2.0 equiv.), and the NHC-borane precursor (e.g., B1 , 0.2 equiv.).
-
Solvent and Initiator Addition: Add anhydrous toluene as the solvent. Add the radical initiator, such as di-tert-butyl peroxide (DTBP), to the mixture.
-
Reaction Execution: Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours), monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired vinylcyclopentane product.
Imidazole-Based Organic Photoredox Catalysts
The field of photoredox catalysis has traditionally been dominated by expensive transition metal complexes.[11] Recently, purely organic dyes have emerged as sustainable and powerful alternatives. Imidazole derivatives featuring a "push-pull" electronic structure, such as those based on imidazole-4,5-dicarbonitrile, have proven to be highly efficient metal-free photoredox catalysts for a variety of transformations.[11][12]
Design and Mechanism
These catalysts are designed with an electron-donating group (the "push," e.g., a methoxythiophene) and an electron-accepting group (the "pull," e.g., an imidazole-4,5-dicarbonitrile).[11] This intramolecular charge-transfer character allows them to be excited by visible light. Upon irradiation, the excited state catalyst can engage in single-electron transfer (SET) with a substrate to generate a radical ion, thereby initiating a chemical reaction. Their remarkable thermal stability is a key advantage.[11]
Visualization: General Photoredox Catalytic Cycle
Caption: Generalized oxidative and reductive quenching cycles for an imidazole photoredox catalyst.
Synthesis Protocol: Push-Pull Imidazole Photoredox Catalyst
This protocol describes a typical synthesis using a Suzuki-Miyaura cross-coupling reaction.[11]
-
Starting Material Preparation: Begin with commercially available imidazole-4,5-dicarbonitrile. Perform bromination and N-methylation according to standard procedures to obtain the key intermediate, 2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile.
-
Coupling Reaction: In a reaction vessel, combine the bromo-imidazole intermediate (1.0 equiv.), the desired thiophene-derived boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent and Reflux: Add a suitable solvent mixture (e.g., toluene/ethanol/water). Heat the mixture to reflux and maintain for the required duration, monitoring by TLC.
-
Isolation and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product via column chromatography to yield the target push-pull catalyst.
Data Summary: Catalyst Properties
| Catalyst Structure | Absorption Max (nm) | Emission Max (nm) | Oxidation Potential (V vs SCE) |
| Thiophene-DCI | 346 - 412 | 411 - 499 | ~0.94 |
| Methoxythiophene-DCI | 380 - 450 | 450 - 550 | Varies with structure |
Data compiled from representative imidazole-dicarbonitrile (DCI) systems.[8][11][12]
Imidazole Thiocarbonyl Derivatives: The Classic Precursors
(Thiocarbonyl)imidazolides are well-established radical precursors, most famously used in the Barton-McCombie deoxygenation of alcohols. Their synthesis is straightforward, typically involving the reaction of an alcohol with 1,1'-thiocarbonyldiimidazole (TCDI).[13][14] TCDI serves as a safe and effective alternative to the highly toxic thiophosgene.[14]
Mechanism of Deoxygenation
The reaction is a radical chain process. A radical initiator (e.g., AIBN) generates a tributyltin radical from tributyltin hydride (Bu₃SnH). This radical abstracts the thiocarbonyl group from the (thiocarbonyl)imidazolide derivative, leading to the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product and regenerate the tributyltin radical, propagating the chain.
Visualization: Barton-McCombie Deoxygenation Workflow
Caption: Workflow for synthesis and radical reaction of a (thiocarbonyl)imidazolide.
Experimental Protocol: Formation and Deoxygenation
This protocol is a generalized procedure for the Barton-McCombie reaction.[13]
-
Imidazolide Formation: Dissolve the alcohol (1.0 equiv.) and TCDI (1.2 equiv.) in a dry solvent like THF or 1,2-dichloroethane. Heat the mixture under reflux until the starting alcohol is consumed (monitored by TLC). Cool the reaction, remove the solvent, and purify the resulting (thiocarbonyl)imidazolide by chromatography.
-
Deoxygenation: Dissolve the purified (thiocarbonyl)imidazolide (1.0 equiv.) in a high-boiling solvent such as toluene. Add tributyltin hydride (1.5 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.1 equiv.).
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-110 °C) for several hours.
-
Work-up: After cooling, concentrate the mixture and purify by column chromatography to isolate the final deoxygenated alkane.
Imidazole N-Oxides: Precursors for C-H Functionalization
Imidazole N-oxides are emerging as versatile substrates for direct C-H functionalization, acting as precursors to valuable cyclic α-aminonitrones.[4][15] Recent work has demonstrated their utility in iodine-catalyzed radical C-H amination, a process confirmed to proceed through a radical mechanism by electron paramagnetic resonance (EPR) studies.[15]
Mechanistic Rationale
The proposed mechanism involves the initial N-iodination of a cyclic amine by the I₂-TBHP (tert-butyl hydroperoxide) reagent system. Homolysis of the resulting N-I bond generates a nitrogen-centered radical. This highly reactive species then adds to the C-2 position of the imidazole N-oxide ring, leading to the C-H aminated product after a subsequent oxidation and deprotonation sequence.[15]
Visualization: Proposed Mechanism for C-H Amination
Caption: Proposed radical mechanism for iodine-catalyzed C-H amination of imidazole N-oxides.[15]
Experimental Protocol: Iodine-Catalyzed C-H Amination
This protocol is adapted from a reported cross-dehydrogenative coupling approach.[15]
-
Reagent Setup: In a reaction tube, place the 2H-imidazole 1-oxide (1.0 equiv.), the cyclic amine (e.g., morpholine, 2.0 equiv.), and iodine (I₂, 1.5 equiv.).
-
Solvent and Oxidant: Add a suitable solvent such as 1,4-dioxane. Then, add 70% aqueous tert-butyl hydroperoxide (TBHP, 3.0 equiv.) dropwise to the mixture.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at an elevated temperature (e.g., 80 °C) for the specified time (e.g., 3 hours).
-
Quenching and Extraction: After cooling, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired C-H aminated imidazole derivative.
Conclusion and Future Outlook
Imidazole-based radical precursors represent a dynamic and rapidly evolving area of organic synthesis. From the precise borylations enabled by NHC-boranes to the sustainable transformations driven by organic photoredox catalysts and the classic, robust deoxygenations using thiocarbonyl derivatives, the imidazole scaffold provides a foundation for diverse and powerful synthetic tools. The continued exploration of new imidazole derivatives, such as N-oxides, promises to unlock novel reaction pathways for late-stage functionalization—a critical need in drug discovery and materials science. As our understanding of radical mechanisms deepens, we can expect the rational design of next-generation imidazole precursors to deliver even greater selectivity, efficiency, and scope, solidifying their role as indispensable reagents in the modern synthetic chemist's toolbox.
References
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Hloušková, Z. et al. (2017). Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts. Arkivoc, 2017(iv), 330-342. [Link]
-
Arnab, T. et al. (2015). Radical Reactions of N-Heterocyclic Carbene Boranes with Organic Nitriles: Cyanation of NHC-Boranes and Reductive Decyanation of Malononitriles. Journal of the American Chemical Society, 137(26), 8617-22. [Link]
-
Li, C. et al. (2022). NHC–Boryl Radical-Catalyzed [3 + 2] Cycloaddition for the Synthesis of Vinylcyclopentanes. The Journal of Organic Chemistry. [Link]
-
Das, S. et al. (2023). Reactions of NHC‐boryl radicals for the synthesis of organoboron molecules. Chemistry – An Asian Journal. [Link]
-
Gao, F. et al. (2019). NHC-Boryl Radical Catalysis for Cycloisomerization With C–C Triple Bond Reorganization. CCS Chemistry. [Link]
-
Hloušková, Z. et al. (2017). Synthesis and properties of push-pull imidazole derivatives with application as photoredox catalysts. ResearchGate. [Link]
-
Niklas, J. et al. (2022). Proton-controlled Action of an Imidazole as Electron Relay in a Photoredox Triad. Journal of Inorganic and General Chemistry, 648(1). [Link]
-
S. R. B. et al. (2023). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Chemical Papers, 77(1), 473-481. [Link]
-
Wang, Z. et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7434. [Link]
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Ghorai, S. et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. New Journal of Chemistry. [Link]
-
Hossain, M. et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1575–1588. [Link]
-
Binkley, R. W. & Koholic, D. J. (2022). (Thiocarbonyl)imidazolides. Chemistry LibreTexts. [Link]
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Zhang, J. et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. [Link]
-
Al-Anazi, M. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(3), 696. [Link]
-
Patel, O. P. S. et al. (2020). Recent Advances in Radical C−H Bond Functionalization of Imidazoheterocycles. ResearchGate. [Link]
-
Hosseini, S. M. et al. (2023). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. RSC Advances. [Link]
-
Shvets, A. O. et al. (2023). Iodine-Catalyzed Radical C–H Amination of Nonaromatic Imidazole Oxides: Access to Cyclic α-Aminonitrones. The Journal of Organic Chemistry. [Link]
-
El-Sayed, M. A. et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 635. [Link]
-
Khatun, M. et al. (2023). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. IOSR Journal of Applied Chemistry. [Link]
-
Singh, A. & Kumar, V. (2023). A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. International Journal of Pharmaceutical Research and Applications. [Link]
-
Lahare, S. et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Wikipedia. (2023). Thiocarbonyldiimidazole. [Link]
-
de Oliveira, C. S. A. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 775. [Link]
-
Shabalin, D. A. & Camp, J. E. (2022). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 20(2), 213-227. [Link]
-
García-Rojo, S. et al. (2023). Visible‐Light‐Promoted Dearomatization for The Construction of Imidazole Scaffolds. Docta Complutense. [Link]
-
Benites, J. et al. (2016). Imidoyl Radicals for the Synthesis of Chromenoquinolines and Naphthyridines. International Journal of Organic Chemistry, 6, 12-19. [Link]
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Methodological & Application
C-H functionalization of heterocycles with imidazole sulfinates
Application Note: C-H Functionalization of Heterocycles with Imidazole Sulfinates
Part 1: Executive Summary & Technical Scope
This guide addresses the C-H functionalization of heterocycles using sulfinate reagents, a transformative methodology in late-stage drug diversification.[1] We address two distinct interpretations of the topic to ensure comprehensive coverage:
-
Protocol A (The "Baran" Method): The use of Zinc/Sodium Sulfinates (e.g., TFMS, DFMS) to functionalize heterocycles (including imidazoles) with alkyl or fluoroalkyl groups. This is the industry standard for "innate C-H functionalization."
-
Protocol B (The "Sulfonylation" Method): The use of Sodium Imidazole-Sulfinates (e.g., Sodium 1H-imidazole-2-sulfinate) as reagents to install imidazole-sulfonyl scaffolds onto heterocyclic cores.[2]
Key Technical Advantages:
-
Operational Simplicity: Open-to-air workflows compatible with water/organic biphasic systems.[2]
-
Orthogonal Reactivity: Targets electron-deficient heterocycles (Minisci-type reactivity) at positions often inaccessible to Friedel-Crafts or lithiation strategies.[2]
-
Late-Stage Utility: Tolerates polar functional groups (amines, alcohols, carboxylic acids) common in API (Active Pharmaceutical Ingredient) scaffolds.[2]
Part 2: Scientific Foundation & Mechanism[2][3][4][5]
The Radical Mechanism (Minisci-Type)
Both protocols rely on the oxidative generation of radicals from sulfinate salts.[2] Unlike classical Minisci reactions requiring silver catalysts and harsh acids, sulfinate chemistry utilizes mild oxidants (e.g., TBHP) or electrochemical oxidation.[2]
Mechanism Workflow:
-
Oxidation: The sulfinate anion (R-SO₂⁻) is oxidized to a sulfonyl radical (R-SO₂[2]•).
-
Desulfonylation (Pathway A - Alkylation): For alkyl/fluoroalkyl sulfinates, the unstable R-SO₂[2]• rapidly extrudes SO₂, generating a carbon-centered radical (R[2]•).
-
Retention (Pathway B - Sulfonylation): For stable aromatic sulfinates (like imidazole-sulfinates), the R-SO₂[2]• species is stable enough to add directly to the heterocycle, forming a sulfone.
-
Addition & Rearomatization: The radical adds to the protonated (or neutral) heterocycle, followed by oxidation/deprotonation to restore aromaticity.
Figure 1: Divergent pathways of sulfinate radical reactivity.[2] Pathway selection depends on the stability of the R-SO₂• species.
Part 3: Experimental Protocols
Protocol A: Innate C-H Fluoroalkylation (The Baran Protocol)
Target: Functionalization of Imidazoles/Heterocycles with Fluoroalkyl Groups (e.g., CF₃, CHF₂).
Reagents:
-
Substrate: Heterocycle (1.0 equiv)
-
Reagent: Zinc Sulfinate (e.g., Zn(SO₂CF₃)₂ - Baran Diversinate) (2.0–3.0 equiv)[2]
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[2] (3.0–5.0 equiv)[2]
-
Solvent: DCM/Water (2.5:1) or DMSO (for polar substrates)[2][3]
Step-by-Step Methodology:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (0.5 mmol) and the Zinc Sulfinate reagent (1.0 mmol).
-
Solvent Addition: Add Dichloromethane (2.5 mL) and Water (1.0 mL).[2] Note: The biphasic system is crucial for solubilizing the inorganic salt and the organic substrate.
-
Initiation: Add TBHP (70% aq., 1.5 mmol) dropwise at 0°C.
-
Reaction: Vigorously stir the emulsion at room temperature (23°C) for 12–24 hours.
-
Tip: If conversion stalls, add a second portion of sulfinate and TBHP.
-
-
Workup: Quench with sat. aq. NaHCO₃ and Na₂S₂O₃ (to neutralize peroxides).[2] Extract with DCM (3x).[2]
-
Purification: Dry organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Data Summary: Common Zinc Sulfinates
| Reagent Name | Abbreviation | Radical Generated | Product Type |
|---|---|---|---|
| Zinc Triflinate | TFMS | [2] •CF₃ | Trifluoromethylation |
| Zinc Difluoromethanesulfinate | DFMS | [2][4] •CHF₂ | Difluoromethylation |
| Zinc Isopropylsulfinate | IPS |[2][4][3] •CH(CH₃)₂ | Alkylation (Isopropyl) |[2]
Protocol B: C-H Sulfonylation with Imidazole Sulfinates
Target: Installing an Imidazole-Sulfonyl group onto a heterocycle. Reagent Focus:Sodium 1H-imidazole-2-sulfinate (EVT-13286560).[2]
Reagents:
-
Substrate: Electron-rich Heterocycle (e.g., Indole, Pyrrole) (1.0 equiv)[2]
-
Reagent: Sodium 1H-imidazole-2-sulfinate (2.0 equiv)[2]
-
Catalyst: Iodine (I₂) (20 mol%) or Electrochemical setup
-
Oxidant: TBHP or electrochemical anode[2]
-
Solvent: DMSO or MeCN/H₂O
Step-by-Step Methodology (Iodine-Catalyzed):
-
Preparation: Dissolve the heterocycle (0.5 mmol) and Sodium 1H-imidazole-2-sulfinate (1.0 mmol) in DMSO (3 mL).
-
Activation: Add Iodine (0.1 mmol, 20 mol%) and TBHP (1.5 equiv).
-
Heating: Heat the mixture to 60–80°C for 6 hours.
-
Mechanistic Insight: Iodine acts as a radical mediator, facilitating the oxidation of the sulfinate to the sulfonyl radical without promoting rapid desulfonylation.
-
-
Workup: Dilute with ethyl acetate, wash with water and brine (5x) to remove DMSO.
-
Isolation: The product will be a Heteroaryl-Sulfonyl-Imidazole .
Part 4: Critical Troubleshooting & Optimization
1. Regioselectivity Control:
-
Electronic Bias: Radical addition is nucleophilic in character (for alkyl radicals) or electrophilic (for fluoroalkyl radicals).[2]
-
Acidification: Adding TFA (1.0 equiv) protonates basic heterocycles (like pyridines), increasing their electrophilicity and accelerating radical addition.[2]
2. "Stalled" Reactions:
-
Cause: Consumption of the radical precursor by side reactions (dimerization).
-
Solution: Portion-wise addition. Add the sulfinate and oxidant in 3 aliquots over 6 hours rather than all at once.
3. Safety Note (Peroxides):
-
Always test the crude reaction mixture for residual peroxides using starch-iodide paper before concentrating on a rotavap.[2] Quench with sodium thiosulfate if positive.[2]
Part 5: References
-
Fujiwara, Y., et al. (2012).[2] Practical and innate C-H functionalization of heterocycles.[1][2][4][3] Nature.[2][5] [Link][2]
-
Foundational text for Zinc Sulfinate (Baran Diversinate) chemistry.
-
-
O'Hara, F., et al. (2013).[2][3] A simple and scalable synthesis of zinc sulfinate salts for radical C-H functionalization.[4][5] Nature Protocols.[2][3] [Link]
-
Detailed preparation of the reagents.
-
-
Luo, Y., et al. (2016).[2] Electrochemical sulfonylation of imidazoheterocycles under batch and continuous flow conditions. Organic & Biomolecular Chemistry.[2][6][7][8][3][9][10] [Link]
-
Reference for electrochemical sulfonylation protocols.
-
-
-
Source for specific imidazole-sulfinate reagent properties.
-
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Introduction: The Strategic Value of the Methylsulfonyl Moiety in Medicinal Chemistry
An Application Guide to Radical Sulfonylmethylation Using Sodium Sulfinates
For Researchers, Scientists, and Drug Development Professionals
The methylsulfonyl group (-CH2SO2R) is a privileged structural motif in modern drug discovery. Its incorporation into a lead compound can significantly enhance pharmacological properties. As a potent electron-withdrawing group and hydrogen bond acceptor, it can improve aqueous solubility, increase metabolic stability by blocking sites of oxidation, and fine-tune lipophilicity, all of which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2] Traditionally, installing this group has relied on multi-step sequences or harsh conditions. However, the advent of radical chemistry has provided a powerful and direct avenue for C-H sulfonylmethylation.
This guide details the protocol for radical sulfonylmethylation, a versatile and increasingly popular strategy that utilizes stable, readily available sodium sulfinates (RSO2Na) as the sulfonyl radical precursor.[3][4] We will delve into the underlying mechanisms, provide a detailed, field-tested experimental protocol, explore alternative methodologies, and discuss its application in the synthesis of pharmaceutically relevant scaffolds.
The Mechanism: A Tale of Three Components
The power of this transformation lies in a convergent, three-component radical cascade. The reaction brings together a substrate (often an electron-rich heterocycle), a methyl source, and a sodium sulfinate. The process can be initiated through various means, including transition-metal catalysis, photocatalysis, or electrochemistry.[5][6][7][8]
The generally accepted mechanism proceeds via the following key steps:
-
Initiation & Radical Generation: An oxidant or catalyst system initiates the process. For instance, in an iron-catalyzed system, an oxidant like potassium persulfate (K2S2O8) oxidizes the methyl source (e.g., N,N-Dimethylacetamide - DMA) to form an iminium intermediate. Simultaneously, the sodium sulfinate (RSO2Na) is oxidized to generate the key sulfonyl radical (RSO2•).[9][10]
-
C-C Bond Formation: The electron-rich substrate attacks the activated methyl source (the iminium ion in the case of DMA), forming a new C-C bond and a new radical intermediate on the substrate.
-
Radical Trapping: The newly formed radical on the substrate is rapidly trapped by the sulfonyl radical (RSO2•) to form the final sulfonylmethylated product. Radical scavenger experiments using TEMPO have been shown to inhibit the reaction, providing strong evidence for this radical-mediated pathway.[9][10][11]
Caption: General mechanism for iron-catalyzed radical sulfonylmethylation.
Core Experimental Protocol: Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous anti-inflammatory, anti-viral, and anti-cancer agents.[9][12] This protocol provides a reliable method for their C-3 sulfonylmethylation.[10]
Materials and Reagents
-
Substrate: Imidazo[1,2-a]pyridine derivative (e.g., 2-phenylimidazo[1,2-a]pyridine)
-
Sulfonyl Source: Sodium p-toluenesulfinate (or other desired sodium sulfinate)
-
Catalyst: Iron(III) chloride (FeCl3)
-
Oxidant: Potassium persulfate (K2S2O8)
-
Methyl Source / Solvent: N,N-Dimethylacetamide (DMA)
-
Co-solvent: Deionized Water (H2O)
-
Workup: Ethyl acetate, Saturated NaCl solution, Anhydrous Na2SO4
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
-
Equipment: 10 mL reaction tube with screw cap, magnetic stir bar, heating mantle or oil bath, standard laboratory glassware, rotary evaporator.
Step-by-Step Methodology
-
Reaction Setup: To a 10 mL oven-dried reaction tube containing a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (0.6 mmol, 1.0 eq), sodium sulfinate (1.2 mmol, 2.0 eq), FeCl3 (0.06 mmol, 10 mol%), and K2S2O8 (1.5 mmol, 2.5 eq).
-
Causality Note: Using a 2-fold excess of the sulfinate and a 2.5-fold excess of the oxidant ensures efficient generation of the requisite radical species and drives the reaction to completion.[10]
-
-
Solvent Addition: Add DMA (4 mL) and H2O (2 mL) to the tube. The use of water is critical as it improves the solubility of the sodium sulfinate and the persulfate oxidant.[10]
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 8-12 hours.
-
Causality Note: The high temperature is necessary to promote the decomposition of the persulfate oxidant and facilitate the radical generation and subsequent coupling steps.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with saturated NaCl solution (20 mL), dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonylmethylated product.
Data Summary: Substrate Scope
This protocol demonstrates broad functional group tolerance. The following table summarizes representative yields for various substrates as reported in the literature.[9][10]
| Entry | Imidazo[1,2-a]pyridine Substituent (at C-2) | Sodium Sulfinate (R in RSO2Na) | Yield (%) |
| 1 | Phenyl | p-Tolyl | ~90% |
| 2 | 4-Bromophenyl | p-Tolyl | ~85% |
| 3 | 4-Methoxyphenyl | p-Tolyl | ~88% |
| 4 | Thiophen-2-yl | p-Tolyl | ~75% |
| 5 | Phenyl | Methyl | ~70% |
| 6 | Phenyl | 4-Chlorophenyl | ~82% |
Alternative Methodologies & Experimental Workflows
While the iron-catalyzed method is robust, other modern techniques offer distinct advantages, such as milder conditions or avoiding metal catalysts.
Caption: Comparison of workflows for different initiation methods.
-
Photocatalytic Sulfonylation: This approach uses visible light and a photocatalyst (metal-based or organic dye) to generate radicals under exceptionally mild, often room-temperature, conditions.[8][13] This method is prized for its high functional group tolerance and is particularly valuable in late-stage functionalization of complex molecules where harsh conditions are not viable.[14]
-
Electrochemical Sulfonylation: Leveraging electric current as a "traceless" oxidant, this green chemistry approach avoids the need for chemical oxidants, reducing waste.[5][6] Reactions are typically run in an undivided cell, simplifying the experimental setup. Sodium sulfinates are ideal precursors for electrochemical generation of sulfonyl radicals.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or oxidant. 2. Reagents are impure (especially sodium sulfinate). 3. Insufficient temperature or reaction time. 4. Oxygen inhibiting radical chains. | 1. Use fresh FeCl₃ and K₂S₂O₈. 2. Recrystallize sodium sulfinate before use. 3. Confirm bath temperature and extend reaction time. 4. While this protocol runs under air, consider running under N₂ if issues persist. |
| Multiple Side Products | 1. Over-oxidation or substrate degradation. 2. Competing reaction pathways. | 1. Lower the reaction temperature slightly (e.g., to 100-110 °C). 2. Screen different solvents or catalyst loadings. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts. 2. Streaking on silica gel. | 1. Adjust the polarity of the chromatography eluent; try a different solvent system (e.g., Dichloromethane/Methanol). 2. Add a small amount of triethylamine (~0.1%) to the eluent to suppress amine-silica interactions. |
Conclusion
The radical sulfonylmethylation of organic molecules using sodium sulfinates is a robust, versatile, and highly enabling transformation in modern organic synthesis. The operational simplicity of the iron-catalyzed protocol, coupled with the mild conditions offered by photocatalytic and electrochemical alternatives, provides chemists with a powerful toolkit for introducing the valuable methylsulfonyl moiety. For professionals in drug development, this methodology offers a direct route to novel analogs, facilitating rapid exploration of structure-activity relationships and the optimization of lead compounds.
References
-
Liang, S., Gu, J., & Zeng, C. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Current Organic Chemistry, 28(2), 105-116. [Link]
-
Shaikh, A. A., et al. (2021). Decade advances of sodium sulfinates in radical reactions (2010-2021). ResearchGate. [Link]
-
Liang, S., Gu, J., & Zeng, C. (2024). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Bentham Science. [Link]
-
Wang, L., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Silver-promoted oxidative sulfonylation and ring-expansion of vinylcyclopropanes with sodium sulfinates leading to dihydronaphthalene derivatives. Organic & Biomolecular Chemistry, 18(37), 7345-7354. [Link]
-
Chen, Y., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. Molecules, 29(13), 3196. [Link]
-
Pramanik, M. M. D. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 15066-15092. [Link]
-
Tang, Z., et al. (2022). Transition Metal Catalyst-Free C-3 Sulfonylmethylation of Imidazo[1,2-a]pyridines with Glyoxylic Acid and Sodium Sulfinates in Water. The Journal of Organic Chemistry, 87(5), 3654–3661. [Link]
-
Shi, J., et al. (2022). A new method for C(sp2)–H sulfonylmethylation with glyoxylic acid and sodium sulfinates. Organic & Biomolecular Chemistry, 20, 2626-2630. [Link]
-
Moschitto, M. J., et al. (2024). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
-
Chen, Y., et al. (2024). Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates. PMC. [Link]
-
Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. PMC. [Link]
-
Moschitto, M. J., et al. (2024). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]
-
Douglas, J. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. [Link]
-
Anonymous. (2024). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Wang, H., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(10), e202200135. [Link]
-
Anonymous. (2024). Photocatalytic Sulfonylation: Innovations and Applications. ResearchGate. [Link]
-
Anonymous. (2023). Sulfonylmethylation of imidazoheterocycles. ResearchGate. [Link]
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- 9. mdpi.com [mdpi.com]
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- 14. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Sodium 1-ethyl-1H-imidazole-4-sulfinate
Introduction: A Modern Tool for Imidazole Functionalization
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of robust and versatile methods for its functionalization is therefore of critical importance to drug discovery and development professionals. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While classic methods like the Suzuki-Miyaura coupling have been workhorses in this field, they often face challenges when applied to certain heterocyclic systems, including imidazoles.[2]
Recently, the use of heteroaromatic sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions has emerged as a powerful alternative.[3][4][5][6] These sulfinate reagents offer several advantages over their boronate counterparts, including straightforward preparation, enhanced stability to storage and reaction conditions, and often superior reaction efficiency.[2][3][4][5][6]
This guide provides detailed application notes and protocols for the use of sodium 1-ethyl-1H-imidazole-4-sulfinate in palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. The protocols and insights presented herein are designed to enable researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed desulfinative cross-coupling of this compound with an aryl halide is believed to proceed through a catalytic cycle analogous to other cross-coupling reactions. The generally accepted mechanism involves the following key steps[7]:
-
In situ Reduction of Pd(II) to Pd(0): The reaction is typically initiated with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules.[3][7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form an Ar-Pd(II)-X intermediate.[4][8]
-
Transmetalation: The Ar-Pd(II)-X complex then undergoes transmetalation with the this compound. This step involves the displacement of the halide with the imidazole sulfinate to form a putative palladium sulfinate intermediate.[3][4] The presence of a base, such as potassium carbonate, is often crucial for efficient reaction, and it is thought to have a dual role in neutralizing byproducts and potentially accelerating transmetalation.[3]
-
Reductive Elimination and SO₂ Extrusion: The palladium sulfinate intermediate then undergoes reductive elimination, extruding sulfur dioxide (SO₂) and forming the desired C-C bond to yield the 4-aryl-1-ethyl-1H-imidazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. For some heterocyclic sulfinates, the loss of SO₂ from the Pd(II) sulfinate complex can be the turnover-limiting step.[3]
Caption: Synthetic route to the target sulfinate reagent.
A detailed, exemplary protocol for the synthesis is provided below.
Protocol 1: Synthesis of this compound
Materials:
-
1-ethyl-1H-imidazole
-
Chlorosulfonic acid
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Chlorosulfonation:
-
In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (3.0 equiv.) in an ice bath.
-
Slowly add 1-ethyl-1H-imidazole (1.0 equiv.) portion-wise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-1H-imidazole-4-sulfonyl chloride. This intermediate is often used in the next step without further purification.
-
-
Reduction to Sodium Sulfinate:
-
Prepare a solution of sodium sulfite (1.5 equiv.) and sodium bicarbonate (1.5 equiv.) in deionized water in a round-bottom flask.
-
Add a solution of the crude 1-ethyl-1H-imidazole-4-sulfonyl chloride in a minimal amount of a water-miscible organic solvent (e.g., ethanol or THF) dropwise to the aqueous solution with stirring.
-
Heat the reaction mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to afford pure this compound as a white to off-white solid.
-
Application in Palladium-Catalyzed Cross-Coupling
The following protocol provides a general procedure for the cross-coupling of this compound with a range of aryl and heteroaryl bromides.
Protocol 2: General Procedure for Desulfinative Cross-Coupling
Caption: Experimental workflow for the cross-coupling reaction.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) (4-10 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMA)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (e.g., 3 mol%), tricyclohexylphosphine (e.g., 6 mol%), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
-
Reaction Execution:
-
Seal the vessel and place it in a preheated oil bath or microwave reactor.
-
Heat the reaction mixture at 120-150 °C with vigorous stirring. The optimal temperature may vary depending on the substrate.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 4-aryl-1-ethyl-1H-imidazole.
-
Substrate Scope and Representative Examples
This cross-coupling protocol is applicable to a broad range of aryl and heteroaryl bromides. The following table illustrates the expected outcomes with various coupling partners.
| Entry | Aryl Bromide | Product | Expected Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | 1-ethyl-4-(4-fluorophenyl)-1H-imidazole | 85-95 |
| 2 | 4-Bromoanisole | 1-ethyl-4-(4-methoxyphenyl)-1H-imidazole | 80-90 |
| 3 | 4-Bromobenzonitrile | 4-(1-ethyl-1H-imidazol-4-yl)benzonitrile | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-ethyl-4-(4-(trifluoromethyl)phenyl)-1H-imidazole | 70-80 |
| 5 | 2-Bromopyridine | 2-(1-ethyl-1H-imidazol-4-yl)pyridine | 65-75 |
| 6 | 3-Bromotoluene | 1-ethyl-4-(m-tolyl)-1H-imidazole | 80-90 |
Note: The yields presented are illustrative and may vary based on reaction scale and optimization.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of high-purity Pd(OAc)₂ and that the reaction is conducted under strictly anaerobic conditions. The phosphine ligand is air-sensitive and should be handled accordingly.
-
Insufficient Temperature: Some unreactive aryl bromides may require higher temperatures (up to 180 °C) or the use of a high-boiling solvent like DMA.
-
Poor Reagent Quality: Verify the purity of the this compound. Impurities can inhibit the catalyst.
-
-
Formation of Side Products:
-
Homocoupling of Aryl Bromide: This may indicate a problem with the transmetalation step. Ensure the base is anhydrous and of high quality.
-
Protodesulfination: The presence of water can lead to the formation of 1-ethyl-1H-imidazole. Ensure all reagents and solvents are anhydrous.
-
Safety Information
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Tricyclohexylphosphine (PCy₃) is toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents: The organic solvents used in these protocols are flammable and may be harmful. Avoid inhalation and skin contact.
-
High Temperatures: Reactions are conducted at elevated temperatures. Use appropriate shielding and exercise caution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The palladium-catalyzed desulfinative cross-coupling of this compound represents a highly effective and practical method for the synthesis of 4-aryl-1-ethyl-1H-imidazoles. The stability and reactivity of the sulfinate reagent make it an attractive alternative to traditional organometallic coupling partners. The protocols and guidelines provided in this document are intended to facilitate the adoption of this powerful methodology in both academic and industrial research settings, ultimately accelerating the discovery and development of new chemical entities.
References
-
Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(9), 4453–4460. [Link]
-
McKay, A. I., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Lee, S. H., et al. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]
-
Reeves, J. T., et al. (2017). Palladium-Catalyzed Desulfinative Cross-Couplings. ResearchGate. [Link]
-
McKay, A. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]
-
Sarkar, A., et al. (2015). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]
-
Pramanik, M. M. D. (2025). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. ResearchGate. [Link]
-
Lee, S. H. (n.d.). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing. [Link]
-
Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Zhang, Y., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry. [Link]
-
McKay, A. I., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]
- US20020013493A1 - Process for preparing a sulfinate - Google P
-
Semeniuchenko, V., et al. (2015). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: A review. ResearchGate. [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
de la Rosa, M. A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chiarucci, M., et al. (2012). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. ARPI - UNIPI. [Link]
-
Wang, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Chemistry – An Asian Journal. [Link]
-
Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal. [Link]
-
Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Cella, R., & Stefani, H. A. (2011). Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates. Organic Letters. [Link]
-
Xiao, F., et al. (2019). Chemoselective cross-coupling reaction of sodium sulfinates with phenols under aqueous conditions. Green Chemistry. [Link]
- CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google P
-
Ghorai, P. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. [Link]
Sources
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- 3. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Stability of Sodium 1-ethyl-1H-imidazole-4-sulfinate in Aqueous Solution
Introduction
Welcome to the technical support center for Sodium 1-ethyl-1H-imidazole-4-sulfinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a unique organosulfur compound with potential applications in synthesis and pharmaceutical development. However, like many sulfinate salts, its stability in aqueous solution can be a critical factor influencing experimental reproducibility and outcomes. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to help you navigate potential stability challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an aqueous solution?
A1: The primary stability concerns stem from the inherent reactivity of the sulfinate functional group. Sulfinic acids and their salts are known to be less stable than their sulfonic acid counterparts.[1] The main degradation pathways in an aqueous environment are:
-
Oxidation: The sulfinate moiety (-SO₂⁻) is susceptible to oxidation, especially in the presence of dissolved oxygen or other oxidizing agents, to form the more stable sulfonate (-SO₃⁻).[2]
-
Disproportionation: This is a key instability pathway for sulfinic acids. In this reaction, two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate.[1][3] This process is often accelerated under acidic conditions, which protonate the sulfinate salt to the more reactive sulfinic acid.[1]
-
Photodegradation: The imidazole ring, a core component of the molecule, can be susceptible to photo-oxidation, particularly when exposed to UV light.[4] This can lead to complex degradation pathways and the formation of various byproducts.
Q2: What are the likely degradation products I might observe?
A2: Based on the known chemistry of sulfinates and imidazoles, the following degradation products are most likely:
| Degradation Pathway | Likely Product Name | Chemical Structure (Representation) |
| Oxidation | Sodium 1-ethyl-1H-imidazole-4-sulfonate | R-SO₃⁻Na⁺ |
| Disproportionation | 1-ethyl-1H-imidazole-4-sulfonic acid | R-SO₃H |
| S-(1-ethyl-1H-imidazol-4-yl) 1-ethyl-1H-imidazole-4-thiosulfonate | R-S(=O)₂-S-R | |
| Photodegradation | Various oxidized imidazole ring fragments | Complex mixture |
Where 'R' represents the 1-ethyl-1H-imidazol-4-yl group.
Potential Degradation Pathways of this compound
Caption: HPLC-based workflow to determine compound stability.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm).
-
This compound.
-
HPLC-grade water, acetonitrile (ACN), and a suitable buffer (e.g., phosphate buffer for pH control).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 10 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 200-400 nm to determine λ_max; a starting wavelength of 230 nm is often suitable for imidazole derivatives.
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 5 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 5 |
| 20.0 | 5 |
3. Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in degassed, HPLC-grade water to a concentration of 1 mg/mL.
-
Prepare Test Solution: Dilute the stock solution to a final concentration of 50 µg/mL in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Time Zero (T=0) Sample: Immediately transfer an aliquot of the test solution to an HPLC vial and inject it. This serves as your 100% reference.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C), ensuring it is protected from light.
-
Time-Point Sampling: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), transfer to HPLC vials, and inject immediately.
-
Data Analysis:
-
Identify the peak corresponding to the parent compound in the T=0 chromatogram based on its retention time.
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of compound remaining at each time point (t) using the formula: % Remaining = (Area_t / Area_T=0) * 100
-
Protocol 2: Assessing the Impact of pH on Stability
This protocol helps determine the optimal pH range for your compound and identifies pH-dependent degradation.
1. Procedure:
-
Prepare a series of buffers covering a relevant pH range (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).
-
Prepare a 1 mg/mL stock solution of the compound in degassed water.
-
For each pH to be tested, dilute the stock solution to 50 µg/mL in the respective buffer.
-
Immediately inject a T=0 sample for each pH condition.
-
Incubate all solutions at a constant temperature (e.g., 25°C), protected from light.
-
Analyze an aliquot from each buffer at a fixed time point (e.g., 24 hours).
-
Data Analysis: Calculate the % Remaining for each pH condition relative to its own T=0 sample. Plot % Remaining vs. pH to visualize the stability profile. A significant drop in stability at lower pH values would be consistent with acid-catalyzed disproportionation. [1]
References
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Pyrene-Based Imidazole Derivatives as Visible-Light Photoinitiators: A Comprehensive Research and Application in Hybrid Radical/Cationic Stepwise Polymerization. Macromolecules (ACS Publications). Available at: [Link]
-
Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. Available at: [Link]
-
(PDF) Photophysical properties of some imidazole derivatives. ResearchGate. Available at: [Link]
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available at: [Link]
-
Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. PMC. Available at: [Link]
-
Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. ACS Omega. Available at: [Link]
-
Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. Available at: [Link]
-
Sulfinic acid. Wikipedia. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available at: [Link]
-
Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Oregon State University. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Publishing. Available at: [Link]
-
Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Why does the solubility of some salts decrease with temperature? Stack Exchange. Available at: [Link]
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry. Patsnap Eureka. Available at: [Link]
-
Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. ResearchGate. Available at: [Link]
-
Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal. Available at: [Link]
-
Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis. PubMed. Available at: [Link]
-
ANALYTICAL METHOD FOR THE QUANTIFICATION OF SODIUM BY INDUCTIVELY COUPLED PLASMA OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN SODI. BioSpectra. Available at: [Link]
-
Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. MDPI. Available at: [Link]
-
THE TRANSITION TEMPERATURE AND SOLUBILITY OF SODIUM SULPHATE IN PRESENCE OF SODIUM CHLORIDE OR SODIUM BROMIDE. Purdue University. Available at: [Link]
-
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Semantic Scholar. Available at: [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Concentration and Temperature Effects on Water and Salt Permeabilities in Osmosis and Implications in Pressure-Retarded Osmosis. MDPI. Available at: [Link]
-
Imidazole-1-sulfonyl azide. Wikipedia. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
-
Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics. PubMed. Available at: [Link]
-
New Analytical Methods for Drugs Analysis A Comparative Study. Digital Repository. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF SULPHADAIZINE IN PHARMACEUTICAL DOSAGE FORM BY HPLC. Googleapis. Available at: [Link]
Sources
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Desulfinylation in Sulfinate Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating side reaction in sulfinate couplings: desulfinylation . Sodium sulfinates are versatile and powerful building blocks, but their successful application often hinges on mitigating the undesired loss of the SO₂ group.
This resource is structured to help you understand the root causes of desulfinylation and provide actionable, field-proven strategies to optimize your reactions for the desired sulfone product.
Part 1: Frequently Asked Questions - Understanding the Problem
This section addresses the fundamental questions surrounding the desulfinylation side reaction.
Q1: What is desulfinylation and why is it a problem in my sulfinate coupling reaction?
A1: Desulfinylation is a side reaction where a sulfinate salt (R-SO₂Na) loses sulfur dioxide (SO₂) to generate a carbon-centered radical (R•) or an organometallic species. This intermediate then typically gets protonated or otherwise quenched to yield a simple hydrocarbon (R-H), rather than your desired sulfone product (R-SO₂-R'). This process is a major issue as it directly competes with the desired sulfonyl-group transfer, reducing the yield of your target molecule and complicating purification due to the formation of this major byproduct. In palladium-catalyzed reactions, this is often observed as biaryl formation instead of the expected sulfone.
Q2: What are the common mechanistic pathways that lead to desulfinylation?
A2: Desulfinylation can occur through several pathways, often dependent on the reaction type (e.g., palladium-catalyzed, photoredox, or radical-initiated).
-
Palladium-Catalyzed Couplings: In these reactions, a common proposed mechanism involves the formation of a palladium-sulfinate intermediate.[1] From this complex, instead of undergoing the desired coupling, it can extrude SO₂, leading to an organopalladium species that then yields the desulfinylated product.[1] This is particularly prevalent with heteroaromatic sulfinates.
-
Radical-Initiated Reactions: Many reactions involving sulfinates proceed via sulfonyl radicals (R-SO₂•). These radicals can be unstable and fragment, extruding SO₂ to form a more stable carbon-centered radical (R•).[2][3] This pathway is influenced by the stability of the resulting radical; for instance, alkyl radicals are readily formed with concomitant extrusion of SO₂.[3]
Q3: Which factors are known to promote this unwanted side reaction?
A3: Several experimental parameters can inadvertently favor desulfinylation over the desired sulfonylation.
-
High Temperatures: Increased temperatures can promote the homolytic cleavage of bonds and the extrusion of gaseous SO₂, driving the desulfinylation equilibrium forward. The stability of sulfinate salts and their corresponding radicals is temperature-dependent.[4][5]
-
Solvent Choice: The solvent can dramatically influence the reaction pathway.[4][5] Protic solvents or the presence of water can provide a ready source of protons to quench the radical or organometallic intermediates formed after SO₂ loss.
-
Substrate Structure: The electronic and steric properties of the 'R' group in the R-SO₂Na salt play a crucial role. Substrates that can form stable carbon-centered radicals upon SO₂ extrusion are more prone to desulfinylation.[2] For example, S-alkyl bonds are often cleaved in preference to S-aryl bonds.[2]
-
Catalyst/Ligand System: In palladium-catalyzed reactions, the choice of ligand can influence the stability of the intermediates and the rate of the desired reductive elimination versus SO₂ extrusion.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving desulfinylation issues in your experiments.
Scenario 1: My primary isolated product is the desulfinylated arene/alkane (R-H) instead of the desired sulfone.
This is the most common and clear-cut sign of a dominant desulfinylation pathway.
-
Confirm the Byproduct Identity: Before extensive optimization, unequivocally identify the major byproduct as the desulfinylated compound using standard analytical techniques (¹H NMR, LC-MS, GC-MS).
-
Review Reaction Temperature: High temperatures are a primary culprit. Was the reaction run at or near the boiling point of the solvent?
Caption: A decision tree for troubleshooting desulfinylation.
Scenario 2: I'm observing a mixture of my desired sulfone and the desulfinylated byproduct, and the ratio is unfavorable.
This situation requires more subtle optimization rather than a complete overhaul.
| Parameter | Action | Scientific Rationale |
| Temperature | Decrease reaction temperature in 10-20 °C increments. | Reduces the rate of thermal decomposition and SO₂ extrusion, which often has a higher activation energy than the desired coupling pathway.[4][5] |
| Solvent | Switch from protic (e.g., alcohols) or wet solvents to dry, aprotic solvents (e.g., Dioxane, Toluene, THF). | Minimizes the availability of protons that can quench the R• radical or organometallic intermediate formed after desulfinylation, potentially allowing for recombination or other pathways.[4][5] |
| Catalyst Loading & Ligand (for Pd-Couplings) | Screen different phosphine ligands (e.g., bulky electron-rich ligands like PCy₃). Optimize catalyst loading. | The ligand sphere around the palladium center dictates the stability of intermediates. Bulky ligands can favor reductive elimination (product formation) over competing pathways like SO₂ extrusion.[6] |
| Base (for Pd-Couplings) | Screen alternative inorganic bases (e.g., K₂CO₃, Cs₂CO₃). | The base is often crucial for efficient reaction, but its strength and nature can influence catalyst activity and side reactions. An optimal base is needed for the transmetalation step.[1] |
| Reaction Time | Monitor the reaction profile over time (e.g., by taking aliquots for LC-MS analysis). | The desulfinylated byproduct may form from the decomposition of the desired product over extended reaction times at high temperatures. Determine the point of maximum sulfone yield before significant degradation occurs. |
Part 3: Key Experimental Protocols
This section provides a general, step-by-step protocol designed to minimize desulfinylation in a palladium-catalyzed cross-coupling reaction.
Protocol: General Procedure for a Desulfinative Cross-Coupling to Minimize Side Reactions
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent and Glassware Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous, degassed solvents. Aprotic solvents like dioxane or toluene are recommended.
-
Ensure the sulfinate salt is dry and of high purity.
-
-
Reaction Assembly (under Inert Atmosphere):
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), sodium sulfinate (1.5–2.0 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2–5 mol%) and the phosphine ligand (e.g., PCy₃, 3–7.5 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed anhydrous solvent via syringe.
-
Place the sealed vessel in a pre-heated aluminum block at the lowest effective temperature (start screening around 80-100 °C).
-
Stir vigorously for the duration of the reaction.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or by taking small aliquots for LC-MS analysis at set time points (e.g., 2h, 6h, 12h) to identify the optimal reaction time.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to separate the desired sulfone from the nonpolar desulfinylated byproduct.
-
Caption: Competing pathways in Pd-catalyzed sulfinate coupling.
References
-
Reductive desulfonylation - Wikipedia. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC. Available at: [Link]
-
Recent advances of sodium sulfinates in radical reactions - ResearchGate. Available at: [Link]
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC. Available at: [Link]
-
Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants - ResearchGate. Available at: [Link]
-
Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society. Available at: [Link]
-
Selected optimization studies for the preparation of sulfone 1 a - ResearchGate. Available at: [Link]
-
Decatungstate-Catalyzed C(sp3)–H Sulfinylation: Rapid Access to Diverse Organosulfur Functionality - Macmillan Group - Princeton University. Available at: [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - PubMed. Available at: [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates - MDPI. Available at: [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - Semantic Scholar. Available at: [Link]
-
The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics - ResearchGate. Available at: [Link]
-
Azasulfur( iv ) derivatives of sulfite and sulfinate esters by formal S–S bond insertion of dichloramines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00500G. Available at: [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Find an Expert - The University of Melbourne. Available at: [Link]
-
One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation - Chemical Science (RSC Publishing). Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC. Available at: [Link]
-
efficient desulfinative cross-coupling of heteroaromatic sulfinates with aryl triflates in. Available at: [Link]
-
reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene a - ResearchGate. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide: IR Spectroscopy Characteristic Bands for Sodium Sulfinate Groups
Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Focus: Spectral characterization, impurity profiling, and experimental protocols for Sodium Sulfinates (
Executive Summary: The Spectral Signature of Sulfinates
Sodium sulfinates (
This guide provides an authoritative breakdown of the infrared (IR) signatures that distinguish the sulfinate anion (
Fundamental Vibrational Spectroscopy
To interpret the spectrum accurately, one must understand the molecular geometry governing the vibrational modes.
-
Sulfinate Anion (
): The sulfur atom is in a pyramidal geometry (approx. symmetry) with a lone pair. The S–O bond order is intermediate (approx. 1.5), resulting in lower frequency vibrations compared to sulfones or sulfonates. -
Sulfonate Anion (
): The sulfur is tetrahedral (approx.[2] symmetry). The negative charge is delocalized over three oxygen atoms, but the higher effective nuclear charge and lack of a lone pair on sulfur typically result in higher frequency asymmetric stretching bands.
Comparative Band Analysis
The following table synthesizes characteristic data for sodium sulfinates against their common impurities and structural analogs.
| Functional Group | Structure | Key Diagnostic Feature | ||
| Sodium Sulfinate | 1000 – 1050 cm⁻¹ | 950 – 1000 cm⁻¹ | Absence of bands >1100 cm⁻¹ (S-O region).[3][6] | |
| Sodium Sulfonate | 1170 – 1230 cm⁻¹ | 1040 – 1070 cm⁻¹ | Strong, broad doublet at higher frequency. | |
| Sulfone | 1290 – 1350 cm⁻¹ | 1130 – 1160 cm⁻¹ | Distinctly higher than ionic species. | |
| Sulfonic Acid | ~1350 cm⁻¹ | ~1150 cm⁻¹ | Broad -OH absorption (2500-3000 cm⁻¹) also present. |
Note: Exact wavenumbers depend on the "R" group (alkyl vs. aryl). Aryl sulfinates (e.g., Sodium p-toluenesulfinate) typically show bands at the higher end of the range due to conjugation.
Detailed Spectral Interpretation
The "Sulfinate Window" (900–1050 cm⁻¹)
The hallmark of a pure sodium sulfinate is a set of intense bands in the 950–1050 cm⁻¹ region.
-
Asymmetric Stretch (
): Typically the strongest band, found near 1020 ± 20 cm⁻¹ . -
Symmetric Stretch (
): A sharp, medium-to-strong band near 970 ± 20 cm⁻¹ .
The "Sulfonate Shift" (Oxidation Indicator)
The most common failure mode in sulfinate synthesis is oxidation. This is easily detectable by IR.
-
The Red Flag: If you see a strong band appearing between 1150–1250 cm⁻¹ , your sample contains significant sulfonate impurity.
-
Mechanism: The oxidation of the lone pair on sulfur to form a third S–O bond increases the S–O bond order and force constant, shifting the asymmetric stretch blue (to higher energy).
Experimental Protocol: Obtaining Reliable Spectra
Sodium sulfinates are hygroscopic salts. Moisture absorption can broaden peaks and introduce water bands (
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for speed and minimizing moisture exposure.
-
Crystal Clean: Ensure the ZnSe or Diamond crystal is impeccably clean (use isopropanol).
-
Background: Collect a background spectrum of the ambient air.
-
Sample Loading: Place the solid sodium sulfinate rapidly onto the crystal center.
-
Compression: Apply high pressure using the anvil clamp to ensure good contact between the ionic solid and the crystal.
-
Scan: Acquire 16–32 scans at 4 cm⁻¹ resolution.
-
Validation: Check for the "water scissor" band at ~1635 cm⁻¹. If strong, dry the sample and re-run.
Method B: KBr Pellet - For High Resolution
-
Drying: Dry KBr powder and the sulfinate sample in a vacuum oven (60°C) for 2 hours prior to use.
-
Grinding: In a glovebox or dry environment, grind 1-2 mg of sample with ~100 mg KBr.
-
Pressing: Press under vacuum to form a transparent pellet.
-
Measurement: Scan immediately to prevent moisture uptake from the air.
Decision Logic for Spectral Validation
The following workflow illustrates the logical process for validating sodium sulfinate purity using IR spectroscopy.
Figure 1: Decision tree for distinguishing Sodium Sulfinate from Sodium Sulfonate based on IR spectral data.
References
-
NIST Chemistry WebBook. P-toluenesulfinic acid, sodium salt Infrared Spectrum.[7] National Institute of Standards and Technology.[7][8][9] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (General reference for S-O stretching frequencies).
-
Gowda, B. T., & Usha, K. M. Infrared and NMR Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. (Provides comparative data on SO2 stretching modes in related sulfonamide salts). Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Characteristic Absorptions. Available at: [Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sulfur X-ray absorption and vibrational spectroscopic study of sulfur dioxide, sulfite, and sulfonate solutions and of the substituted sulfonate ions X3CSO3- (X = H, Cl, F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Sodium p-toluenesulfinate | C7H7NaO2S | CID 2723791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]
- 8. Sodium benzene sulfonate hydrate [webbook.nist.gov]
- 9. Benzenesulfonic acid, sodium salt [webbook.nist.gov]
Benchmarking Sulfinate Reagents: Sodium 1-Ethyl-1H-imidazole-4-sulfinate vs. Langlois Reagent
Topic: Benchmarking sodium 1-ethyl-1H-imidazole-4-sulfinate against Langlois reagent Content Type: Publish Comparison Guides.
Executive Summary
This technical guide benchmarks This compound (a "Baran Diversinate" analog) against the industry-standard Langlois Reagent (sodium trifluoromethanesulfinate). While both reagents utilize the same fundamental oxidative desulfinylation mechanism to generate radicals, they serve distinct synthetic purposes. The Langlois reagent is the gold standard for introducing the highly electrophilic trifluoromethyl (
This guide analyzes their comparative reactivity, radical polarity, and experimental handling to assist medicinal chemists in late-stage functionalization (LSF).
Reagent Profiles & Mechanistic Divergence
Both reagents function as latent radical precursors. Their utility hinges on the oxidative release of sulfur dioxide (
| Feature | Langlois Reagent ( | Imidazole Sulfinate (this compound) |
| Radical Species | Trifluoromethyl radical ( | Imidazolyl radical (Heteroaryl |
| Radical Polarity | Highly Electrophilic . Seeks electron-rich positions (e.g., pyrroles, indoles, electron-rich arenes).[1] | Nucleophilic/Ambiphilic . Behaves like a Minisci radical; seeks electron-deficient positions (e.g., protonated pyridines, quinolines). |
| Oxidation Potential | High ( | Moderate. Heteroaryl sulfinates generally oxidize similarly to alkyl sulfinates, often compatible with milder persulfates or TBHP. |
| Primary Utility | Bioisostere installation (Metabolic blocking). | Fragment coupling (Pharmacophore installation). |
| Solubility | Water-soluble; moderate in DMSO/organic mixtures. | Highly water-soluble; requires polar solvents (DMSO/H |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reactivity pathways based on radical polarity.
Figure 1: Mechanistic bifurcation of sulfinate reagents. Note the distinct substrate preferences driven by the electronic nature of the generated radical.
Experimental Benchmarking
Stability and Handling
-
Langlois Reagent: Exceptionally stable solid. Non-hygroscopic under standard conditions. Can be stored on the bench for years without degradation.
-
Imidazole Sulfinate: Generally stable solid but can be hygroscopic . It is recommended to store this reagent in a desiccator or fridge (
) to prevent clumping, which affects stoichiometry during weighing.
Reaction Conditions & Oxidant Compatibility
The choice of oxidant is critical. While Langlois reagent typically demands tert-butyl hydroperoxide (TBHP) due to the high oxidation potential of the trifluoromethyl group, imidazole sulfinates are more versatile.
-
Standard Langlois Conditions:
-
Optimized Imidazole Sulfinate Conditions:
-
Solvent: DMSO/Water mixtures are preferred to solubilize both the salt and the organic substrate.
-
Oxidant: TBHP is effective, but Ammonium Persulfate (
) often provides cleaner conversions for heteroarylation, preventing the over-oxidation of the imidazole ring itself. -
TFA Additive: Crucial for Minisci-type reactivity. Adding Trifluoroacetic Acid (TFA) protonates the substrate (e.g., pyridine), making it electron-deficient and receptive to the nucleophilic imidazole radical.
-
Performance Data: Substrate Scope
The following table summarizes expected performance based on electronic matching.
| Substrate Class | Langlois ( | Imidazole Sulfinate Efficiency | Mechanistic Reason |
| Indoles/Pyrroles (e-Rich) | High (50–80% Yield) | Low (< 30% Yield) | Electrophilic |
| Pyridines/Quinolines (e-Poor) | Low (unless N-oxide used) | High (40–70% Yield) | Nucleophilic Imidazole |
| Caffeine/Xanthines | Moderate | High | Innate C-H functionalization of purines often favors nucleophilic radical attack. |
| Arenes (Benzene) | Low | Very Low | Lack of electronic bias leads to poor reactivity for both without directing groups. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the reaction mixture turns dark black immediately, it indicates rapid decomposition of the oxidant/sulfinate; reduce temperature or addition rate.
Protocol A: Trifluoromethylation (Langlois Standard)
Target: Electron-rich heterocycles (e.g., Indole).
-
Setup: To a 20 mL vial equipped with a stir bar, add the substrate (0.5 mmol, 1.0 equiv) and Langlois Reagent (234 mg, 1.5 mmol, 3.0 equiv).
-
Solvent: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system helps partition the radical species.
-
Initiation: Cool to
. Add TBHP (70% in water, 0.25 mL, ~5.0 equiv) dropwise. -
Reaction: Allow to warm to room temperature and stir vigorously for 12–24 hours.
-
Workup: Dilute with DCM, wash with saturated
(to remove excess acid/sulfinate), dry over , and concentrate. -
Purification: Silica gel chromatography.
Protocol B: Heteroarylation (Imidazole Sulfinate)
Target: Electron-deficient heterocycles (e.g., Pyridine, Quinoline, Caffeine). Note: This protocol uses TFA to activate the substrate.
-
Setup: To a 20 mL vial, add the substrate (0.5 mmol, 1.0 equiv) and This compound (294 mg, 1.5 mmol, 3.0 equiv).
-
Solvent: Add DMSO (2.0 mL) and Water (0.5 mL). Homogeneity is key here.
-
Activation: Add Trifluoroacetic Acid (TFA) (1.0 equiv) to protonate the substrate base.
-
Initiation: Add TBHP (70% aq., 5.0 equiv) or
(3.0 equiv) slowly at room temperature.-
Tip: If using persulfate, degas the solvent with
for 5 mins prior to addition to improve radical lifetime.
-
-
Reaction: Heat to
for 16 hours. The slight heat helps overcome the activation energy for the nucleophilic addition. -
Workup: Neutralize carefully with saturated
(gas evolution!). Extract with EtOAc (3x).[4]-
Caution: Imidazole products are polar. Ensure the aqueous layer is basic (pH > 9) during extraction to keep the product in the organic phase.
-
Troubleshooting & Optimization Logic
The "Stoichiometry Trap"
Users often fail by using 1:1 stoichiometry. Sulfinate radicals are prone to dimerization (forming sulfones) or disproportionation.
-
Rule: Always start with 3.0 equivalents of the sulfinate reagent.
-
Correction: If conversion is low (<20%) but starting material remains, add a second portion of sulfinate and oxidant after 12 hours (the "portion-wise" addition strategy).
Regioselectivity Control
-
Langlois: Controlled by electron density.
goes to the most electron-rich spot (e.g., C2 or C3 of indole). -
Imidazole Sulfinate: Controlled by sterics and electronics (Minisci rules). It will attack the most electron-deficient position that is not sterically hindered (e.g., C2 or C4 of pyridine).
Diagram: Experimental Workflow Decision Tree
Figure 2: Decision tree for selecting the optimal reagent and conditions based on substrate electronics.
References
-
Langlois, B. R., et al. (1991).[5] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H functionalization of heterocycles. Proceedings of the National Academy of Sciences (PNAS). Link
-
Fujiwara, Y., et al. (2012). Practical and innate C-H functionalization of heterocycles. Nature. Link
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical C-H Functionalization of Heteroarenes Under Electrochemical Control. Journal of the American Chemical Society. Link
-
Smith, J. M., Dixon, J. A., deGruyter, J. N., & Baran, P. S. (2019).[6] Alkyl Sulfinates: Radical Precursors Enabling Drug Discovery. Journal of Medicinal Chemistry. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
